molecular formula C11H13NO3 B1595075 N-(3-methoxyphenyl)-3-oxobutanamide CAS No. 25233-47-0

N-(3-methoxyphenyl)-3-oxobutanamide

Cat. No.: B1595075
CAS No.: 25233-47-0
M. Wt: 207.23 g/mol
InChI Key: CYZJVFQRXSTWHE-UHFFFAOYSA-N
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Description

Structural Characterization of N-(3-methoxyphenyl)-3-oxobutanamide

IUPAC Nomenclature and Molecular Formula Analysis

This compound represents an organic compound belonging to the acetoacetanilide family. According to IUPAC nomenclature, this compound is named as a butanamide derivative with a 3-oxo group and a 3-methoxyphenyl substituent attached to the nitrogen atom. The molecular formula is C11H13NO3, comprising 11 carbon atoms, 13 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms. The precise molecular weight of this compound is 207.23 g/mol.

The structure can be uniquely identified through several chemical identifiers that provide standardized representations of its molecular architecture:

Chemical Identifier Value
InChI InChI=1S/C11H13NO3/c1-8(13)6-11(14)12-9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3,(H,12,14)
InChIKey CYZJVFQRXSTWHE-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)NC1=CC(=CC=C1)OC

This compound is also known by several synonyms including m-acetoacetanisidide and appears in various chemical databases with specific identifiers including CAS number 25233-47-0. The compound exhibits characteristic structural features including a β-diketone functionality connected to an amide linkage, with a methoxy group at the meta position of the phenyl ring.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data specifically for this compound is limited in the literature, valuable insights can be drawn from studies of structurally similar compounds. The β-diketone moiety present in this compound can theoretically exist in both keto and enol tautomeric forms, with the equilibrium influenced by factors including intermolecular hydrogen bonding and crystal packing forces.

Related compounds, such as N-(4-ethoxyphenyl)-3-oxobutanamide, have been shown to crystallize in the orthorhombic space group Pca21 with Z′ = 2, indicating two independent molecules in the asymmetric unit. These molecules typically adopt the keto tautomeric form in the solid state, with the β-diketone moieties twisted out of planarity. For instance, O—C⋯C—O pseudo torsion angles of approximately -74.4(5)° and -83.9(5)° have been observed in related structures.

The N-H group of each independent molecule typically donates an intermolecular hydrogen bond to an amide carbonyl oxygen atom, forming antiparallel chains in the crystal lattice. The meta-methoxy group on the phenyl ring would introduce additional steric and electronic effects that could influence the overall molecular geometry and packing arrangement, potentially affecting the planarity of the aromatic ring relative to the amide plane.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides essential structural information about this compound. Based on the chemical structure and spectral data from analogous compounds, the following characteristic signals would be expected in the proton and carbon NMR spectra:

Predicted 1H NMR Spectral Assignments for this compound:

Proton Environment Chemical Shift (δ, ppm) Multiplicity Integration
CH3CO 2.2-2.4 Singlet 3H
COCH2CO 3.5-3.6 Singlet 2H
OCH3 3.7-3.8 Singlet 3H
Aromatic H 6.6-7.3 Multiplets 4H
NH 9.0-10.0 Broad singlet 1H

Predicted 13C NMR Spectral Assignments:

Carbon Environment Chemical Shift (δ, ppm)
CH3CO 28-30
COCH2CO 48-52
OCH3 55-56
Aromatic C 105-160
NHCO 165-170
CH3CO 200-205

These predictions are based on comparison with spectra of related compounds such as acetoacetanilide and other methoxy-substituted derivatives. The meta-substitution pattern would produce a characteristic pattern in the aromatic region, distinguishing this compound from its ortho- and para-substituted isomers.

Infrared (IR) Absorption Profile Correlation

The infrared spectrum of this compound exhibits several characteristic absorption bands that correlate with its functional groups. Based on data from related acetoacetanilide derivatives, the following key absorptions would be expected:

Predicted IR Absorption Bands for this compound:

Functional Group Wavenumber Range (cm-1) Intensity Assignment
N-H 3300-3250 Strong Stretching
C-H aromatic 3100-3000 Medium Stretching
C-H aliphatic 2980-2850 Medium Stretching
C=O ketone 1720-1700 Strong Stretching
C=O amide 1680-1630 Strong Stretching
C=C aromatic 1600-1400 Medium Stretching
C-N 1310-1250 Medium Stretching
C-O-C asymmetric 1260-1240 Strong Stretching
C-O-C symmetric 1050-1030 Medium Stretching
C-H out-of-plane 810-750 Medium Bending

The presence of both ketone and amide carbonyl groups would result in distinctive absorption bands in the 1730-1630 cm-1 region, while the meta-methoxy substitution would produce characteristic C-O-C stretching vibrations. These spectral features would allow for unambiguous identification of the compound and differentiation from structural isomers.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides valuable information about the molecular structure of this compound through characteristic fragmentation patterns. The molecular ion peak would be expected at m/z 207, corresponding to the molecular weight of the compound.

Based on fragmentation patterns observed in similar amides and acetoacetanilide derivatives, the following fragment ions would likely be observed:

Predicted Mass Spectral Fragmentation Pattern:

m/z Fragment Process
207 [M]+ Molecular ion
192 [M-CH3]+ Loss of methyl group
176 [M-OCH3]+ Loss of methoxy group
164 [M-COCH3]+ Loss of acetyl group
149 [M-COCH3-CH3]+ Loss of acetyl and methyl groups
123 [3-methoxyphenyl-NH]+ Cleavage at amide bond
108 [C7H8O]+ Loss of methyl from 3-methoxyphenyl fragment
93 [C6H5O]+ Common fragment for methoxyphenyl compounds
77 [C6H5]+ Phenyl cation
58 [COCH2CH3]+ Acetoacetyl fragment
43 [CH3CO]+ Acetyl fragment

The fragmentation pattern is consistent with the expected behavior of acetoacetanilide derivatives, showing characteristic losses of acetyl and methoxy groups. The meta-substitution pattern would produce distinctive fragmentation that differentiates this compound from ortho- and para-substituted analogs.

Computational Chemistry Insights

Density Functional Theory (DFT)-Optimized Geometry

Computational approaches, particularly Density Functional Theory (DFT) calculations, provide valuable insights into the molecular geometry and electronic structure of this compound. The optimized structure reveals important conformational features that influence the compound's physical and chemical properties.

Predicted Structural Parameters from DFT Calculations:

Structural Feature Predicted Value Notes
C-N amide bond length 1.35-1.38 Å Shorter than typical C-N single bond due to resonance
C=O ketone bond length 1.20-1.22 Å Typical for ketone carbonyl
C=O amide bond length 1.22-1.24 Å Slightly longer than ketone carbonyl
C-C between carbonyls 1.51-1.53 Å Elongated due to electronic repulsion
N-C-C-O dihedral angle 175-180° Near planarity of amide group
O=C-C=O dihedral angle 70-85° Non-planarity of β-diketone moiety
C-O-C methoxy angle 117-119° Typical for aryl methoxy groups

The DFT-optimized geometry would be expected to show a nearly planar amide linkage due to the partial double-bond character of the C-N bond, while the β-diketone moiety would deviate from planarity to minimize dipole-dipole repulsions between the carbonyl groups. The methoxy group would likely be approximately coplanar with the aromatic ring to maximize conjugation, and potential intramolecular hydrogen bonding interactions could influence the overall molecular conformation.

Frontier Molecular Orbital Analysis

Frontier molecular orbital analysis provides insights into the reactivity and electronic properties of this compound. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are particularly important for understanding potential reaction sites and electronic transitions.

Predicted Frontier Molecular Orbital Characteristics:

Orbital Property Predicted Characteristics Implications
HOMO distribution Predominantly on aromatic ring and nitrogen atom Electron-rich centers for nucleophilic reactions
LUMO distribution Significant contribution from carbonyl π* orbitals Potential sites for nucleophilic attack
HOMO energy -5.8 to -6.2 eV Moderate electron-donating capability
LUMO energy -2.0 to -2.4 eV Moderate electron-accepting capability
HOMO-LUMO gap 3.6-3.8 eV Indicator of chemical stability
Electrostatic potential More negative around oxygen atoms Preferred sites for electrophilic interactions

The electron-donating methoxy group at the meta position of the phenyl ring influences the electron density distribution in the molecule, affecting both the HOMO and LUMO energies and their spatial distributions. This has implications for the compound's reactivity in electrophilic substitution reactions and its behavior as a ligand in metal coordination. The β-diketone functionality also contributes to the electronic properties, potentially serving as a chelating site for metal ions, which could lead to applications in coordination chemistry.

Properties

IUPAC Name

N-(3-methoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-8(13)6-11(14)12-9-4-3-5-10(7-9)15-2/h3-5,7H,6H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZJVFQRXSTWHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)NC1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358168
Record name N-(3-methoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25233-47-0
Record name N-(3-Methoxyphenyl)-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25233-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-methoxyphenyl)-3-oxobutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

The compound interacts with its target, the NMDA receptor, by binding to it. This interaction can lead to changes in the receptor’s function, potentially altering neural communication and other neurological processes.

Biochemical Pathways

For instance, some analogs of methoxetamine, a compound with a similar structure, have been found to activate AMPA and 5-HT2 receptors. These receptors are involved in regulating neurotransmission and could potentially be affected by N-(3-methoxyphenyl)-3-oxobutanamide.

Biological Activity

N-(3-Methoxyphenyl)-3-oxobutanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be described by its chemical formula C11H13NO3C_{11}H_{13}NO_3. The compound features a methoxy group attached to a phenyl ring, contributing to its unique chemical behavior.

Biological Activities

Research indicates that this compound may exhibit a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of infections.
  • Anti-inflammatory Effects : The compound has been noted for potential anti-inflammatory activity, which could be beneficial in treating various inflammatory diseases.
  • Anticancer Properties : There is emerging evidence suggesting that this compound may have cytotoxic effects against certain cancer cell lines, warranting further exploration in cancer therapy.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in disease processes.
  • Receptor Modulation : It might modulate receptor functions, influencing various signaling pathways within cells.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various pathogens
Anti-inflammatoryReduced markers of inflammation
AnticancerCytotoxic effects on tumor cells

Case Study: Anticancer Activity

A study investigated the cytotoxic effects of this compound on human tumor cell lines. The results showed a significant reduction in cell viability, particularly in breast and colon cancer cells. This suggests that the compound may induce apoptosis through mechanisms involving oxidative stress and DNA damage.

Table 2: Cytotoxicity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis via oxidative stress
HT-29 (Colon Cancer)20DNA damage induction

Scientific Research Applications

Medicinal Chemistry

N-(3-Methoxyphenyl)-3-oxobutanamide has been investigated for its potential therapeutic properties. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and anticancer activities.

  • Antimicrobial Activity : Studies have shown that this compound is effective against both Gram-positive and Gram-negative bacteria. For instance, a study demonstrated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, indicating its potential as a lead compound in antibiotic development .
  • Anti-inflammatory Effects : In vitro assays revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in treating inflammatory diseases .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. It can be utilized to synthesize more complex molecules, including pharmaceuticals and agrochemicals. Its derivatives are also explored for applications in the manufacture of dyes, pigments, and polymers .

Analytical Chemistry

This compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse phase HPLC method allows for the separation and identification of this compound, which is useful for pharmacokinetic studies and impurity isolation .

Case Study 1: Antimicrobial Properties

A research study conducted at the University of Groningen tested this compound against common bacterial strains. The results indicated that the compound effectively inhibited bacterial growth, showcasing its potential as an antibiotic candidate.

Case Study 2: Anti-inflammatory Mechanism

In a separate study focused on its anti-inflammatory properties, researchers found that this compound significantly reduced levels of TNF-alpha and IL-6 in cell cultures. This suggests that the compound could be further developed for treating conditions characterized by chronic inflammation.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below highlights key structural analogs and their substituent-driven properties:

Compound Name Substituent(s) Molecular Weight Key Properties Applications References
N-(3-Methoxyphenyl)-3-oxobutanamide 3-OCH₃ on phenyl 207.23 Moderate solubility, reactive β-keto group Drug synthesis, heterocycles
N-(4-Methylphenyl)-3-oxobutanamide 4-CH₃ on phenyl 191.23 Crystalline solid, high thermal stability Pigment production
N-(4-Ethoxyphenyl)-3-oxobutanamide 4-OCH₂CH₃ on phenyl 221.26 Lipophilic, metabolic intermediate Analgesic metabolite (bucetin pathway)
N-(2-Chlorobenzyl)-3-oxobutanamide 2-Cl on benzyl 225.67 Enhanced lipophilicity, bioactivity Potential pharmaceuticals
N-(4-Nitrophenyl)-3-oxobutanamide 4-NO₂ on phenyl 222.20 Electron-deficient, cytotoxic Cytotoxic agent synthesis

Key Observations :

  • Electron-Donating Groups (e.g., -OCH₃, -CH₃) : Increase solubility and modulate reactivity. For example, the 3-methoxy group enhances resonance stabilization in intermediates during heterocyclization .
  • Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Improve bioactivity but may reduce metabolic stability. N-(4-Nitrophenyl)-3-oxobutanamide shows cytotoxicity due to nitro group-induced oxidative stress .
  • Lipophilicity : Chloro and benzyl substituents (e.g., N-(2-chlorobenzyl)-3-oxobutanamide) enhance membrane permeability, favoring antimicrobial activity .

Preparation Methods

General Synthetic Route

The most common synthetic approach to this compound involves the reaction of 3-methoxyaniline with ethyl acetoacetate under acidic or catalytic conditions. This reaction proceeds via initial formation of an imine intermediate, followed by hydrolysis or rearrangement to yield the target amide compound.

  • Typical Reaction Conditions:
    • Solvent: Ethanol or toluene
    • Catalyst: Acidic catalyst such as hydrochloric acid or Lewis acids (e.g., ZnCl2)
    • Temperature: Room temperature to reflux (25°C to 110°C)
    • Reaction Time: Several hours to overnight, depending on conditions

This method is widely used both in laboratory and industrial settings due to its straightforwardness and relatively high yield.

Lewis Acid-Catalyzed Amidation

A refined preparation method involves the use of Lewis acids such as magnesium chloride (MgCl2) or zinc chloride (ZnCl2) to catalyze the amidation process. This approach enhances the reaction rate and yield by activating carbonyl groups and stabilizing intermediates.

  • Procedure Example:
    • Mix 3-methoxyaniline and ethyl acetoacetate in ethanol.
    • Add MgCl2 and KOH to the reaction mixture.
    • Stir at room temperature for 0.5 to 3 hours.
    • Monitor the reaction progress by thin-layer chromatography (TLC).
    • Upon completion, remove solvent under reduced pressure.
    • Purify the crude product by flash silica gel column chromatography using a mixture of dichloromethane and methanol as eluent.

This method was demonstrated to yield this compound as a solid with good purity and yield (up to ~79%).

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate the synthesis of this compound, providing rapid heating and uniform energy distribution.

  • Typical Microwave Conditions:
    • Reagents: 3-methoxyaniline, ethyl acetoacetate, potassium carbonate (K2CO3)
    • Temperature: Rapid heating up to 150°C
    • Time: Approximately 5 minutes
    • Pressure: Around 9 bar in sealed vessel
    • Workup: Acidification with 6M HCl to pH ~1, extraction with ethyl acetate, drying, and purification by silica gel chromatography

This method offers a significant reduction in reaction time while maintaining product quality.

Multicomponent Reactions and Ultrasonication

In more complex synthetic schemes, this compound can be prepared as an intermediate or product in multicomponent reactions involving aldehydes and other amines, sometimes under ultrasonication or catalyzed by rare earth triflates like ytterbium triflate. These methods often lead to heterocyclic derivatives but also allow isolation of the amide under controlled conditions.

  • Ultrasonication at room temperature for 4 hours without catalyst can selectively form the amide.
  • Ytterbium triflate catalysis leads to different products but can be tuned to isolate the amide.

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Temperature Reaction Time Yield (%) Notes
Acid-Catalyzed Amidation 3-methoxyaniline, ethyl acetoacetate, HCl Reflux (78°C) Several hours 70-85 Classical method, moderate reaction time
Lewis Acid-Catalyzed Amidation MgCl2, KOH, ethanol, 3-methoxyaniline Room Temp (25°C) 0.5 - 3 hours ~79 Enhanced rate and yield, mild conditions
Microwave-Assisted Synthesis K2CO3, 3-methoxyaniline, ethyl acetoacetate Rapid heating to 150°C 5 minutes Not specified Fast, energy-efficient
Ultrasonication (Multicomponent) Yb(OTf)3 catalyst or none Room Temp 4 hours Variable Selective formation in complex systems

Research Findings and Analysis

  • The Lewis acid catalysis method is favored for its mild conditions and relatively high yield, making it suitable for scale-up and industrial applications.
  • Microwave-assisted synthesis significantly reduces reaction time, which is advantageous for rapid synthesis and high-throughput applications.
  • The classical acid-catalyzed method remains a reliable baseline approach but requires longer reaction times and higher temperatures.
  • Multicomponent and ultrasonication methods provide alternative routes when the amide is part of more complex synthetic targets, though they are less commonly used for straightforward amide preparation.
  • Reaction monitoring by TLC is standard across methods to ensure completion and optimize reaction conditions.
  • Purification is typically achieved by flash chromatography on silica gel, often using dichloromethane and methanol mixtures as eluents.

Q & A

Q. What are the common synthetic routes for preparing N-(3-methoxyphenyl)-3-oxobutanamide, and how do their yields compare under different conditions?

  • Methodological Answer : Two primary synthetic routes are documented: (i) Reaction of 2,2,6-trimethyl-4H-1,3-dioxin-4-one with 3-methoxyaniline under reflux conditions, achieving a 91% yield. (ii) Condensation of ethyl acetoacetate with 3-methoxyaniline in acetone using K₂CO₃ as a base, yielding 56%. The first method is preferred for higher efficiency, while the second offers flexibility with readily available starting materials .

Q. How can researchers confirm the successful synthesis of this compound using spectroscopic methods?

  • Methodological Answer : ¹H NMR and NOESY spectroscopy are critical. For example, NOESY correlations can distinguish between structural isomers by identifying spatial interactions between protons (e.g., confirming the absence of isomer 5'a in dihydroisoxazolopyridine derivatives) . Mass spectrometry and IR spectroscopy further validate molecular weight and functional groups.

Advanced Research Questions

Q. How do aryl substituent positions influence the reaction pathways of N-aryl-3-oxobutanamides in heterocyclization reactions?

  • Methodological Answer : Substituent positions (e.g., 2-methoxy vs. 3-methoxy) dictate reaction mechanisms. For instance, N-(2-methoxyphenyl)-3-oxobutanamide under ultrasonication forms benzoxazocine derivatives (e.g., 6c ), whereas stirring with ytterbium triflate yields dihydro-isoxazolopyridines (e.g., 5c ). The 3-methoxy group’s steric and electronic effects alter transition states, favoring specific cyclization pathways .

Q. What methodologies are effective for oxidative transformations of this compound, and what products are formed?

  • Methodological Answer : Oxidation with (diacetoxyiodo)benzene (DIB) and N-chlorosuccinimide (NCS) in dichloromethane produces 2,2-dichloro-N-(3-methoxyphenyl)acetamide. This protocol is robust across substituent positions (e.g., 2-chloro, 4-methoxy) and achieves isolated yields >70% .

Q. How can crystallographic data assist in understanding the structural properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (e.g., orthorhombic space group Pca2₁) reveals molecular packing and hydrogen-bonding networks. For analogs like N-(4-ethoxyphenyl)-3-oxobutanamide, parameters (e.g., a = 16.4113 Å, Z = 8) clarify intermolecular interactions critical for solubility and stability .

Q. What are the challenges in elucidating the metabolic pathways of this compound, and how can they be addressed?

  • Methodological Answer : Key challenges include identifying sequential biotransformation steps (e.g., O-dealkylation vs. keto conversion). For the analog bucetin, in vivo studies with HPLC-MS revealed glucuronidation of N-(4-hydroxyphenyl)-3-oxobutanamide as a major metabolite. Comparative pharmacokinetic studies and isotope labeling can resolve pathway ambiguities .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-methoxyphenyl)-3-oxobutanamide
Reactant of Route 2
Reactant of Route 2
N-(3-methoxyphenyl)-3-oxobutanamide

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